molecular formula C21H25FN2O3 B2645466 (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone CAS No. 1705063-54-2

(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone

Cat. No.: B2645466
CAS No.: 1705063-54-2
M. Wt: 372.44
InChI Key: QCYMWQXCJFBTGR-UHFFFAOYSA-N
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Description

The compound “(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone” is a bipiperidinyl methanone derivative featuring a 2-fluorophenoxy substituent on the 4-position of the bipiperidine core and a furan-3-yl carbonyl group. The bipiperidine scaffold is known for its conformational flexibility, enabling optimal binding to receptor pockets, while the fluorinated phenoxy group may enhance metabolic stability and membrane permeability .

Properties

IUPAC Name

[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-(furan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c22-19-3-1-2-4-20(19)27-18-7-12-23(13-8-18)17-5-10-24(11-6-17)21(25)16-9-14-26-15-16/h1-4,9,14-15,17-18H,5-8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYMWQXCJFBTGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-3-yl)methanone typically involves multiple steps:

    Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from piperidine derivatives.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic aromatic substitution, where a fluorine atom on a phenol derivative is replaced by a nucleophile.

    Attachment of the Furan Ring: The furan ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of efficiency.

    Purification Processes: Implementing purification techniques such as recrystallization, chromatography, and distillation to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

Chemistry

In chemistry, (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its interactions with neurotransmitter receptors and enzymes suggest it could be useful in treating conditions such as depression, anxiety, and schizophrenia.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4-(2-Fluorophenoxy)-[1,4’-bipiperidin]-1’-yl)(furan-3-yl)methanone involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The fluorophenoxy group enhances its binding affinity, while the bipiperidine core provides structural stability. The furan ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structural analogs highlights key differences in substituents, biological activity, and physicochemical properties:

Structural and Functional Group Variations

Compound Name Bipiperidine Substituents Carbonyl Group Key Features
Target Compound 4-(2-Fluorophenoxy) Furan-3-yl Combines fluorophenoxy (lipophilic) and furan (electron-rich heterocycle)
(4-(4-Fluorobenzoyl)-[1,4'-bipiperidin]-1'-yl)(pyridin-3-yl)methanone (15d) 4-(4-Fluorobenzoyl) Pyridin-3-yl Fluorobenzoyl enhances σ1 receptor binding; pyridine improves solubility
(4-Fluorophenyl)(3'-hydroxy-[1,4'-bipiperidin]-4-yl)methanone (8c) 3'-Hydroxy 4-Fluorophenyl Hydroxyl group increases polarity; fluorophenyl boosts receptor affinity
(4-(4-Fluorobenzoyl)-3'-hydroxy-[1,4'-bipiperidin]-1'-yl)(thiophen-2-yl)methanone (11a) 4-(4-Fluorobenzoyl), 3'-hydroxy Thiophen-2-yl Thiophene’s sulfur atom influences electronic properties and binding
(4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone () N/A (non-bipiperidine) Tetrahydrofuran-3-yl Smaller core; reduced conformational flexibility compared to bipiperidine

Physicochemical Properties

Property Target Compound 15d 8c 11a
Melting Point (°C) Not reported 215 (decomposed) 134 (decomposed) Not reported (oil)
Solubility Likely moderate (oxalate salt) Oxalate salt improves solubility Oxalate salt stable Oxalate salt not formed
LogP (Predicted) ~3.5 (fluorophenoxy + furan) ~3.0 (pyridine) ~2.8 (hydroxyl) ~3.2 (thiophene)

Key Findings and Limitations

  • Gaps : Direct biological data (e.g., IC50, Ki) for the target compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Contradictions : While 15d and 11a show receptor selectivity, the impact of replacing pyridine/thiophene with furan remains unclear .

Biological Activity

The compound (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential pharmacological applications. This article explores its biological activity, synthesis, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25F2N2O2C_{23}H_{25}F_2N_2O_2, and it features a bipiperidine core linked to a furan ring and a fluorophenoxy group. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors for drug development.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of central nervous system (CNS) disorders. Its structural components allow it to interact with various biological targets, potentially acting as an inhibitor or modulator of specific pathways.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals varying biological activities:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a phenylethynyl groupAntagonist for mGluR5
4-Fluoro-N-(2-methylphenyl)-N-(pyridin-3-yl)butanamideContains a pyridine ringAntidepressant activity
3-Fluoro-N-(2-fluorophenyl)-N-(pyrimidin-5-yl)propionamideContains a pyrimidine ringAnticancer properties

The unique combination of multiple fluorinated aromatic systems with a bipiperidine core in (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone may enhance selectivity towards certain biological targets while improving pharmacokinetic profiles compared to other similar compounds.

Synthesis

The synthesis of (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone typically involves several steps:

  • Formation of the Bipiperidine Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Attachment of the Furan Ring : This step may involve coupling reactions where the furan moiety is introduced to the bipiperidine structure.
  • Fluorination : The introduction of fluorine atoms can be performed using electrophilic fluorination methods.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to (4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(furan-3-yl)methanone . For example:

  • A study on sigma receptor ligands demonstrated that modifications in the bipiperidine structure could significantly alter binding affinities, suggesting that similar modifications might enhance the efficacy of this compound against neurological disorders .
  • Another investigation highlighted the potential for such compounds to act as selective inhibitors for various cancer cell lines, showcasing their versatility in therapeutic applications .

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